

# Summary of Lenvatinib Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lenvatinib Mesylate

CAS No.: 857890-39-2

Cat. No.: S548156

[Get Quote](#)

| Parameter                 | Summary of Findings                                                                                                                     |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Absorption                | Rapidly absorbed; $T_{max}$ 1-4 hours. High-fat meal delays $T_{max}$ but does not significantly affect overall exposure (AUC) [1] [2]. |
| Distribution              | High plasma protein binding (98-99%), primarily to albumin. Volume of distribution ranges from 50.5 L to 163.0 L [1] [2].               |
| Metabolism                | Extensively metabolized, primarily by the CYP3A4 enzyme in the liver (>80%), and also by aldehyde oxidase [1] [2].                      |
| Excretion                 | Mainly via feces (64%), with about 25% recovered in urine [1] [2].                                                                      |
| Elimination Half-life     | Approximately 28 hours, supporting once-daily dosing [1] [2].                                                                           |
| Apparent Clearance (CL/F) | 6.56 L/h, with low inter-individual variability (25.5% CV) [3].                                                                         |

## Key Experimental Protocols and Methodologies

The robust pharmacokinetic model for lenvatinib was established through large-scale, population-based analyses. Here are the methodologies from two pivotal studies that generated the data in the table.

- **Study 1: Population PK Model (Gupta et al.)**
  - **Objective:** To characterize the PK profile of lenvatinib and identify factors causing inter-individual variability [3].
  - **Data Source:** Pooled data from **15 clinical studies** (8 Phase 1 in healthy subjects, 4 Phase 1 in solid tumors, 2 Phase 2 in thyroid cancer, 1 Phase 3 in RR-DTC) [3].
  - **Subjects:** 779 individuals receiving 3.2–32 mg oral lenvatinib [3].
  - **Modeling:** The PK was best described by a **linear three-compartment model** with simultaneous first- and zero-order absorption. The analysis was performed using **NONMEM software** [3].
  - **Covariate Analysis:** The effects of body weight, liver function markers, and concomitant CYP3A4 inducers/inhibitors on clearance were found to be statistically significant but **not clinically relevant**, indicating no need for routine dose adjustment based on these factors [3].
- **Study 2: PK/PD Model for Biomarkers and Tumor Response**
  - **Objective:** To establish quantitative relationships between lenvatinib exposure, longitudinal serum biomarker data, and changes in tumor size [4].
  - **Data Source:** Data from 558 patients with radioiodine-refractory differentiated thyroid cancer (RR-DTC) in Phase II/III trials [4].
  - **Bioanalysis:** Serum levels of biomarkers (VEGF, Ang-2, Tie-2, FGF-23) were measured using commercially available **enzyme-linked immunosorbent assays (ELISA)** [4].
  - **Modeling:** A **tumor growth inhibition  $E_{max}$  model** was developed. The model identified that, in addition to lenvatinib exposure, the model-predicted relative changes over time for **Tie-2 and Ang-2** were significant predictors of tumor response [4].

## Mechanistic and Exposure-Response Pathways

The following diagrams illustrate the key pharmacokinetic and pharmacodynamic relationships of lenvatinib, based on the models described in the research.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Research Implications and Future Directions

The established PK models are highly valuable for drug development and clinical application.

- **Dosing Strategy:** The predictable PK profile and 28-hour half-life robustly support **once-daily dosing**, improving patient compliance [1] [3].
- **Exposure-Response for Combination Therapy:** As lenvatinib is increasingly used with immunotherapies (e.g., pembrolizumab), understanding its exposure-based safety profile is crucial. One analysis suggested that most gastrointestinal adverse events occur within the first month, informing optimal monitoring schedules [5].
- **Addressing Resistance:** Research into lenvatinib resistance mechanisms, such as epithelial-mesenchymal transition (EMT) and ferroptosis, is ongoing. A precise understanding of its pharmacokinetics is a foundational step for developing strategies to overcome resistance [1].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Lenvatinib resistance mechanism and potential ways to ... [frontiersin.org]
2. Lenvatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Population pharmacokinetic analysis of lenvatinib in healthy ... [pmc.ncbi.nlm.nih.gov]
4. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
5. Gastrointestinal adverse events associated with Lenvatinib ... [nature.com]

To cite this document: Smolecule. [Summary of Lenvatinib Pharmacokinetic Parameters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548156#comparative-pharmacokinetics-of-lenvatinib-forms>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)